molecular formula C24H40O4 B14414128 7beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid CAS No. 84413-81-0

7beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid

Cat. No.: B14414128
CAS No.: 84413-81-0
M. Wt: 392.6 g/mol
InChI Key: ZHCAAZIHTDCFJX-BJMHMCHXSA-N
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Description

7beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid is a bile acid derivative with the molecular formula C24H40O4. It is a natural product found in the bile of mammals and plays a crucial role in the digestion and absorption of lipids. This compound is also known for its involvement in various biological processes, including the regulation of cholesterol levels in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid typically involves the hydroxylation of cholic acid at specific positions. One common method includes the use of microbial biotransformation, where specific strains of bacteria or fungi are employed to introduce hydroxyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound often relies on the extraction and purification from natural sources, such as bovine bile. The process involves several steps, including extraction, crystallization, and chromatographic purification to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

7beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various bile acid derivatives.

    Biology: Studied for its role in lipid metabolism and its effects on gut microbiota.

    Medicine: Investigated for its potential therapeutic effects in treating liver diseases and cholesterol-related disorders.

    Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent

Mechanism of Action

The compound exerts its effects primarily through its interaction with bile acid receptors, such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (GPBAR1). These receptors play a crucial role in regulating bile acid synthesis, lipid metabolism, and glucose homeostasis. The activation of these receptors leads to the modulation of various signaling pathways involved in cholesterol and lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid is unique due to its specific hydroxylation pattern at positions 7beta and 12alpha. This distinct structure imparts unique biological properties and makes it a valuable compound for studying bile acid metabolism and its related physiological effects .

Properties

CAS No.

84413-81-0

Molecular Formula

C24H40O4

Molecular Weight

392.6 g/mol

IUPAC Name

(4R)-4-[(5S,7S,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O4/c1-14(7-10-21(27)28)16-8-9-17-22-18(13-20(26)24(16,17)3)23(2)11-5-4-6-15(23)12-19(22)25/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17+,18+,19+,20+,22+,23+,24-/m1/s1

InChI Key

ZHCAAZIHTDCFJX-BJMHMCHXSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CCCC4)C)O)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C

physical_description

Solid

Origin of Product

United States

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